
5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzoyl chloride with isopropylamine to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: De-fluorinated oxazole or reduced functional groups.
Substitution: Oxazole derivatives with substituted nucleophiles.
Scientific Research Applications
5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development, where it can modulate biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(propan-2-yl)-1,2-oxazole: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
5-(3-Chlorophenyl)-3-(propan-2-yl)-1,2-oxazole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.
5-(3-Methylphenyl)-3-(propan-2-yl)-1,2-oxazole: The presence of a methyl group instead of fluorine can alter its steric and electronic properties.
Uniqueness
5-(3-Fluorophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12FNO/c1-8(2)11-7-12(15-14-11)9-4-3-5-10(13)6-9/h3-8H,1-2H3 |
InChI Key |
RRCSZCOTMKPBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


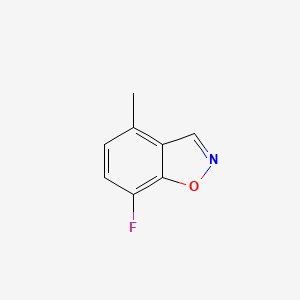
![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)
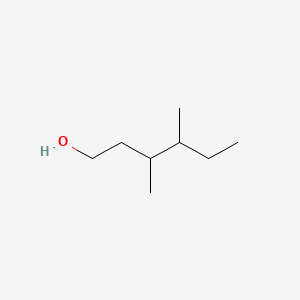


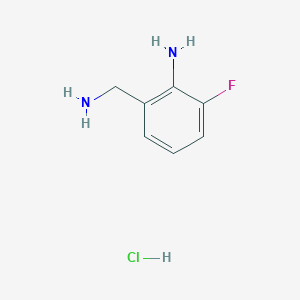
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)
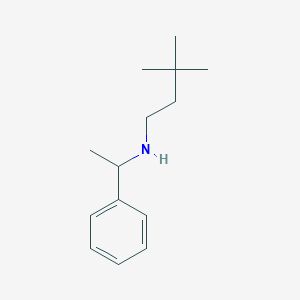
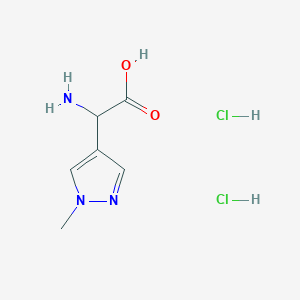
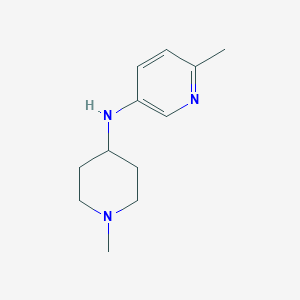
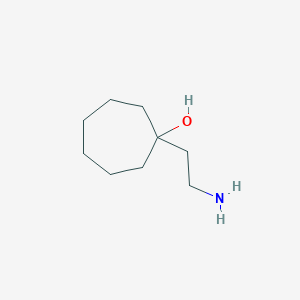

![2-{[(4-Methylphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13270650.png)
